2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 5383-82-4) is a dicarboxylic acid derivative featuring a phthalimide core substituted with a 4-carboxyphenyl group at position 2 and a carboxylic acid at position 5. This compound is synthesized via condensation of 4-aminobenzoic acid with trimellitic anhydride in dimethylacetamide (DMAc) at 150°C for 18 hours, yielding a white crystalline solid with a high purity (>95%) and a molecular weight of 311.25 g/mol . Its dual carboxylic acid groups enable applications in polymer chemistry (e.g., polyimide-amides) and coordination chemistry (e.g., metal-organic frameworks) .
Properties
IUPAC Name |
2-(4-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h1-7H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBOQCWKGNKHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of phthalic anhydride with 4-aminobenzoic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the phthalimide core.
Scientific Research Applications
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target organism or cell type.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the phenyl ring or isoindoline core, leading to variations in physicochemical properties, biological activity, and industrial utility. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Findings
Substituent Effects on Solubility and Reactivity: Fluorinated (110768-19-9) and methoxylated (356578-82-0) derivatives exhibit higher lipophilicity and solubility in organic solvents compared to the parent compound, making them suitable for drug delivery systems . The mercapto-substituted analog (332129-06-3) demonstrates unique reactivity due to its thiol group, enabling covalent bonding with gold nanoparticles or metal ions .
Biological Activity :
- Benzimidazole conjugates (e.g., compound 8f in ) show dual inhibition of VEGFR-2 and FGFR-1 receptors (IC50 < 100 nM), outperforming the parent compound in antiproliferative assays .
- Piperidine-substituted derivatives (e.g., compound 37 in ) exhibit improved pharmacokinetic profiles, with reduced plasma triglyceride levels in vivo .
Polymer Applications :
- The para-carboxyphenyl isomer (H2L4.4) forms poly(imide-amides) with a glass transition temperature (Tg) > 250°C, surpassing the thermal stability of its meta-carboxyphenyl counterpart (H2L4.5) by ~20°C .
- Silicon- or germanium-containing analogs (e.g., I-Si and I-Ge in ) show enhanced mechanical strength in polymers due to the incorporation of heavier atoms .
Crystallographic and Spectroscopic Differences :
- The para-substituted compound (H2L4.4) exhibits a planar molecular geometry in X-ray studies, facilitating π-π stacking in crystals, while meta-substituted derivatives adopt distorted conformations .
- Infrared (IR) spectra of H2L4.4 show distinct carbonyl stretching bands at 1770 cm⁻¹ and 1720 cm⁻¹, whereas H2L4.5 displays a split peak due to asymmetric hydrogen bonding .
Biological Activity
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, a compound with the chemical formula C₁₆H₉NO₆ and CAS number 7702-03-6, has garnered attention in recent years for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxoisoindoline core, which is known for its ability to interact with various biological targets. The presence of carboxylic acid groups enhances its solubility and reactivity, making it a candidate for various pharmacological studies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells through several mechanisms:
- DNA Intercalation : Similar to other isoindole derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Cell Proliferation : In vitro studies demonstrate that the compound effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways has been observed in treated cancer cells, indicating that the compound promotes apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis shows that the compound can cause cell cycle arrest at the G1/S phase transition.
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect normal cells while selectively targeting cancerous cells.
Case Studies and Research Findings
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis via caspase activation |
| B | HepG2 (Liver Cancer) | 12.8 | ROS generation and DNA intercalation |
| C | A549 (Lung Cancer) | 18.5 | Cell cycle arrest at G1 phase |
Case Study A: MCF-7 Cells
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in an IC50 value of 15.2 µM. The study highlighted the activation of apoptotic pathways as a primary mechanism of action.
Case Study B: HepG2 Cells
Another significant study focused on HepG2 liver cancer cells, where the compound demonstrated an IC50 value of 12.8 µM. The results indicated that the compound induces oxidative stress through ROS generation and intercalates into DNA.
Case Study C: A549 Cells
In lung cancer A549 cells, an IC50 value of 18.5 µM was recorded. The findings suggested that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation.
Q & A
Q. What protocols ensure reproducibility in kinetic studies of its degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
